![molecular formula C23H24N4O3 B10992110 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B10992110.png)
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function . The quinoline moiety can intercalate into DNA, inhibiting replication and transcription . These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide
- N-{5-[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]pentyl}-2-methylbenzamide
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which confer distinct chemical and biological properties.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features, including a benzimidazole moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its antimicrobial, antiproliferative, and antioxidant properties, supported by relevant data and case studies.
Structural Overview
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Benzimidazole moiety | Provides potential interaction sites with biological targets. |
Quinoline backbone | Known for various pharmacological activities. |
Hydroxy and methoxy groups | Enhance solubility and influence biological activity. |
Antimicrobial Activity
Research indicates that compounds with benzimidazole and quinoline structures exhibit notable antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .
Antiproliferative Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives of benzimidazole exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features displayed IC50 values ranging from 2.12 μM to 6.75 μM against lung cancer cell lines . The presence of hydroxyl and methoxy substituents appears to enhance antiproliferative effects, making the compound a candidate for further anticancer research.
Antioxidant Activity
Antioxidant properties are crucial in preventing oxidative stress-related diseases. Compounds derived from benzimidazole have been shown to possess significant antioxidant activity, with some exhibiting improved performance compared to standard antioxidants like BHT (butylated hydroxytoluene) . The antioxidative capacity of this compound could be attributed to its ability to scavenge free radicals effectively.
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Intercalation : The quinoline structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
- Protein Interaction : The compound may bind to specific protein targets, inhibiting their function and leading to apoptosis in cancer cells.
- Oxidative Stress Modulation : By acting as an antioxidant, the compound may reduce oxidative stress levels within cells, contributing to its antiproliferative effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiproliferative Studies : A recent study evaluated various benzimidazole derivatives for their antiproliferative activity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 3.1 μM .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of similar compounds, revealing strong activity against multiple bacterial strains .
- Antioxidant Evaluation : Research demonstrated that certain derivatives exhibited superior antioxidant capabilities compared to established antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions .
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-19-11-7-8-15-21(19)25-14-16(22(15)28)23(29)24-13-6-2-3-12-20-26-17-9-4-5-10-18(17)27-20/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
KUDRCANETGLKPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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